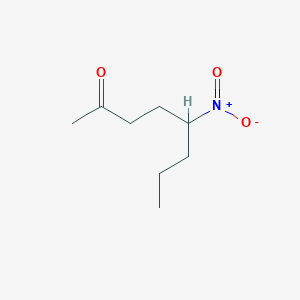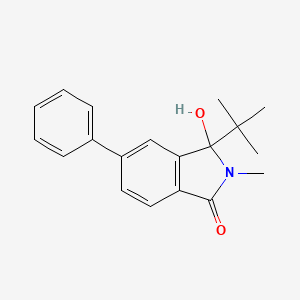
5-Nitrooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrooctan-2-one is an organic compound with the molecular formula C8H15NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooctan-2-one typically involves the nitration of octan-2-one. One common method is the reaction of octan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This reaction introduces the nitro group at the 5-position of the octan-2-one molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow nitration processes. These processes often employ mixed acid systems (HNO3/H2SO4) to achieve high yields and purity. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrooctan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Aminooctan-2-one.
Oxidation: 5-Nitrooctanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitrooctan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro and ketone groups make it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Nitrooctan-2-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can inhibit enzymes and disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects. The ketone group can also participate in reactions with nucleophiles, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrohexan-2-one: Similar structure but with a shorter carbon chain.
5-Nitroheptan-2-one: Similar structure but with one less carbon atom.
5-Nitrononan-2-one: Similar structure but with one more carbon atom.
Uniqueness
5-Nitrooctan-2-one is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic characteristics makes it particularly useful in certain applications where other nitro ketones may not be as effective.
Propriétés
Numéro CAS |
7404-84-4 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-nitrooctan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3 |
Clé InChI |
PYDLGEHDOLTNOA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)








